

SAR studies of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid derivatives

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Compound of Interest

Compound Name: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

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An In-Depth Guide to the Structure-Activity Relationships of **4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid** Derivatives

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like nucleic acids and thiamine (Vitamin B1).^[1] Its inherent drug-like properties and the capacity for functionalization at multiple positions have made it a "privileged scaffold" in drug discovery.^{[1][2]} Within this broad class, derivatives of **4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid** have emerged as particularly valuable intermediates and pharmacophores.^[3] These compounds serve as versatile building blocks for a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antiviral to antimicrobial and anti-inflammatory.^{[1][3][4]}

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this pyrimidine series. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological performance, supported by experimental data and protocols. The objective is to offer researchers and drug development professionals a clear, evidence-based framework for designing next-generation therapeutics based on this potent scaffold.

The Core Moiety: Synthesis, Reactivity, and Properties

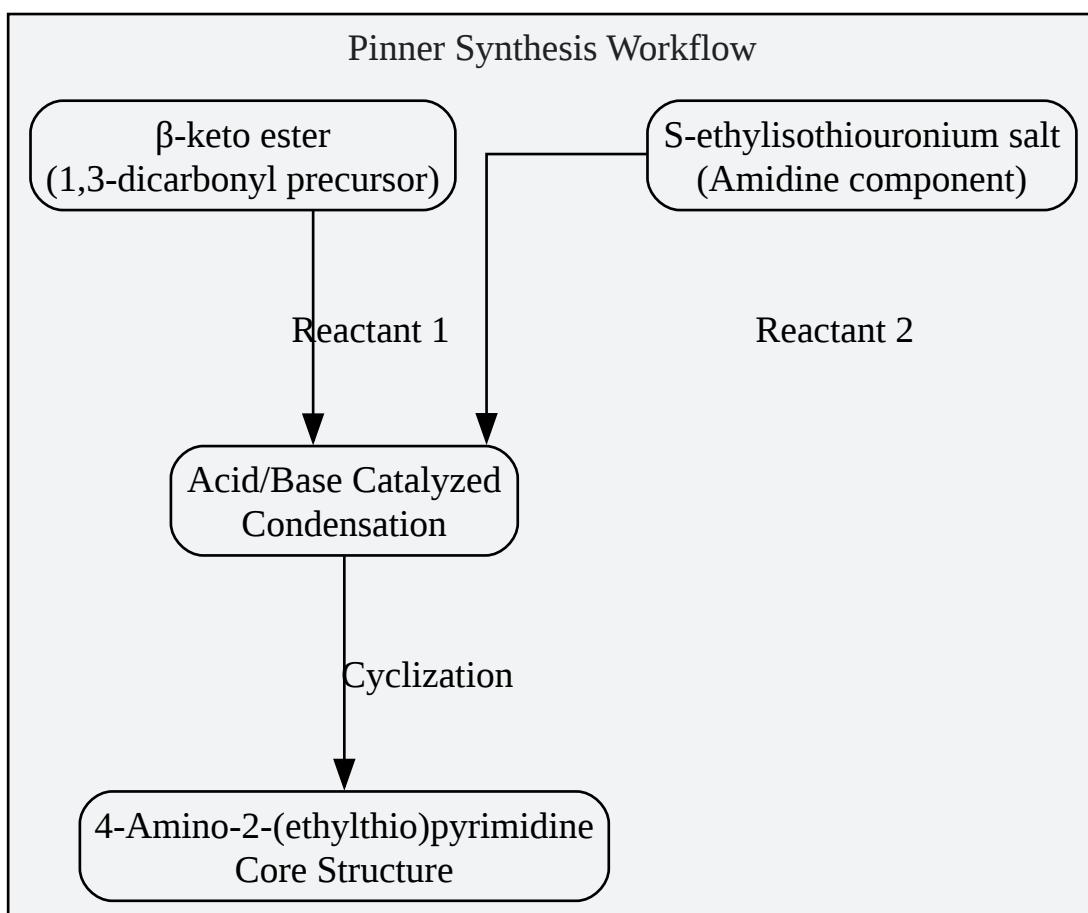
The foundational molecule, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, possesses a unique arrangement of functional groups that are ripe for chemical manipulation.^[5] The primary amino group at C4, the ethylthio ether at C2, and the carboxylate at C5 each offer distinct handles for derivatization, allowing for a systematic exploration of chemical space.

The chemical reactivity of the core is dictated by its functional groups:

- C4-Amino Group: Can undergo nucleophilic substitution or condensation reactions.^[5]
- C5-Ester Group: Susceptible to hydrolysis to form the corresponding carboxylic acid, or amidation to generate carboxamides.^[5]
- C2-Ethylthio Group: The sulfur atom can be oxidized, and the entire group can be displaced, though it is generally stable and contributes favorably to pharmacological profiles.^[3]

Synthetic Strategy: The Pinner Pyrimidine Synthesis

A common and effective method for constructing this pyrimidine core is the Pinner synthesis. This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β -keto ester) with an amidine.^[5] For the synthesis of the title compound, S-ethylisothiouronium salts serve as the amidine component.



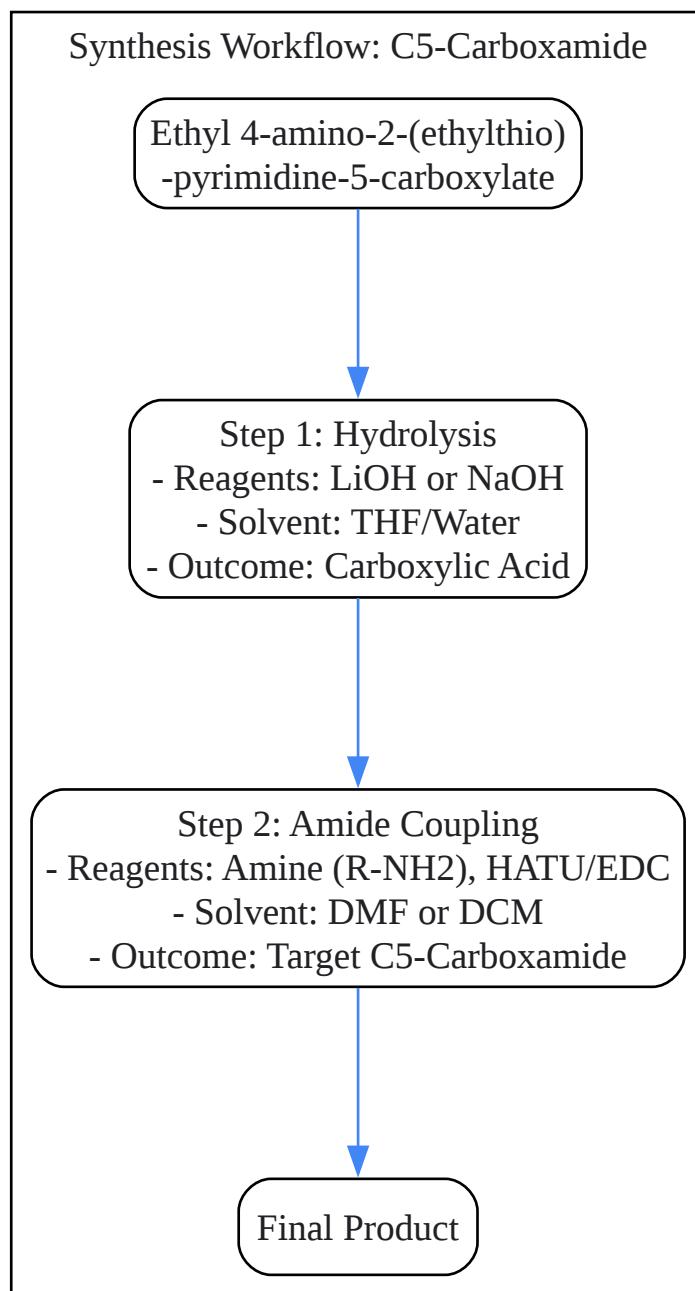
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Caption: Workflow of the Pinner pyrimidine synthesis.

A primary challenge in this synthesis is ensuring regioselectivity, as competing pathways could lead to the undesired placement of the ethylthio group at other positions.^[5] Furthermore, the C5-ester group's sensitivity to basic conditions necessitates the use of mild reaction protocols to prevent hydrolysis.^[5]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of these pyrimidine derivatives is profoundly influenced by the nature and position of substituents. The following sections compare how modifications at key positions modulate the therapeutic potential of the scaffold.



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